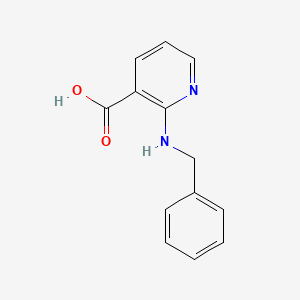

2-(Benzylamino)nicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(benzylamino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-13(17)11-7-4-8-14-12(11)15-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHAACQWBYCPTNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187161 | |

| Record name | Nicotinic acid, 2-(benzylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33522-80-4 | |

| Record name | Nicotinic acid, 2-(benzylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033522804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicotinic acid, 2-(benzylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Benzylamino)nicotinic Acid (CAS: 33522-80-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Benzylamino)nicotinic acid, a derivative of the essential vitamin B3 (niacin), represents a compelling scaffold for chemical and pharmacological exploration. While this specific molecule is primarily cataloged as a research chemical, its structural motifs—the nicotinic acid core and the benzylamine substituent—are prevalent in a wide array of biologically active compounds. This guide provides a comprehensive overview of this compound, including its physicochemical properties, established synthesis protocols, and a detailed exploration of its potential biological activities. Drawing upon extensive literature on analogous structures, we delve into hypothetical mechanisms of action and lay out a roadmap for future research, offering detailed experimental workflows for its synthesis, characterization, and screening for anti-inflammatory and anticancer properties. This document serves as a foundational resource for researchers aiming to unlock the therapeutic potential of this intriguing molecule.

Core Molecular Identity

This compound is a heterocyclic compound featuring a pyridine ring substituted with a carboxylic acid group at the 3-position and a benzylamino group at the 2-position. This unique arrangement of functional groups provides a platform for diverse chemical interactions and potential biological recognition.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. These properties are crucial for designing experimental conditions, including solvent selection for synthesis and biological assays, as well as for preliminary assessment of its drug-like characteristics.

| Property | Value | Source |

| CAS Number | 33522-80-4 | |

| Molecular Formula | C₁₃H₁₂N₂O₂ | |

| Molecular Weight | 228.25 g/mol | |

| Appearance | Solid | |

| InChI Key | AHAACQWBYCPTNV-UHFFFAOYSA-N | |

| SMILES | O=C(O)C1=CC=CN=C1NCC2=CC=CC=C2 | |

| Purity | Typically ≥98% (Commercial) | [1] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [1] |

Safety and Handling

According to available Safety Data Sheets (SDS), this compound is classified with the following hazards:

-

GHS Pictogram: GHS07 (Exclamation mark)[1]

-

Signal Word: Warning[1]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Standard laboratory practices, including the use of a fume hood, safety glasses, and gloves, are required when handling this compound.

Synthesis and Characterization

The primary synthetic route to this compound involves a nucleophilic aromatic substitution reaction. This approach is well-documented for related aminonicotinic acid derivatives and offers a reliable and scalable method for its preparation.

Synthetic Pathway: Nucleophilic Aromatic Substitution

The most direct synthesis is achieved by reacting 2-chloronicotinic acid with benzylamine. The nitrogen atom of benzylamine acts as a nucleophile, displacing the chlorine atom at the 2-position of the pyridine ring. The reaction is typically conducted in a high-boiling point solvent like pyridine, which also serves as a base to neutralize the HCl byproduct.

Caption: Synthetic scheme for this compound.

Detailed Experimental Protocol (Synthesis)

This protocol is based on established procedures for similar compounds.

-

Reaction Setup: To a solution of 2-chloronicotinic acid (10 g, 63.4 mmol) in pyridine (100 mL), slowly add benzylamine (14 mL, 126.8 mmol).

-

Heating: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Solvent Removal: After completion, cool the mixture to room temperature and remove the pyridine by distillation under reduced pressure.

-

Work-up: Dissolve the residue in a 1 N aqueous sodium hydroxide solution. Adjust the pH to 10-11 with additional water if necessary. Wash the aqueous solution with dichloromethane (3 x 50 mL) to remove unreacted benzylamine and other organic impurities.

-

Precipitation: Cool the aqueous phase in an ice bath and neutralize to pH 6-7 by the slow addition of 10% aqueous hydrochloric acid. The target compound will precipitate as a solid.

-

Isolation and Drying: Collect the solid product by filtration, wash with cold water, and dry in a vacuum oven to yield the final product. A typical yield for this reaction is around 84%.

Proposed Characterization Workflow

A rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Caption: A logical workflow for the characterization of the title compound.

-

¹H and ¹³C NMR: To confirm the molecular structure, including the successful substitution and the integrity of the benzyl and nicotinic acid moieties.

-

Mass Spectrometry (MS): To verify the molecular weight (228.25 g/mol ).

-

FT-IR Spectroscopy: To identify characteristic functional groups, such as N-H stretching, C=O of the carboxylic acid, and aromatic C-H bonds.

-

HPLC/UPLC: To determine the purity of the final compound.

Potential Biological Activities and Mechanisms of Action (Hypothesized)

Direct biological studies on this compound are not extensively reported in peer-reviewed literature. However, the nicotinic acid scaffold is a well-established pharmacophore with known anti-inflammatory and lipid-lowering effects.[2][3][4][5] Furthermore, derivatives of 2-aminonicotinic acid have shown promise as anticancer and antifungal agents.[6][7] Based on this body of evidence, we can hypothesize potential therapeutic avenues for this compound.

Potential Anti-Inflammatory Activity

Nicotinic acid itself exerts anti-inflammatory effects by acting on the G-protein-coupled receptor GPR109A, which is expressed on immune cells like monocytes and macrophages, as well as on adipocytes.[4][5] Activation of this receptor can lead to a reduction in the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.[4][8]

Hypothesized Mechanism: It is plausible that this compound could act as a modulator of the GPR109A receptor. The benzyl group may influence receptor affinity and selectivity compared to the parent nicotinic acid. Its potential anti-inflammatory action could involve the suppression of the NF-κB signaling pathway, a central regulator of inflammation.

Caption: Hypothesized anti-inflammatory mechanism of action.

Potential Anticancer Activity

Numerous nicotinic acid derivatives have been synthesized and evaluated for their anticancer properties.[7][9][10] Some have shown activity as inhibitors of key signaling molecules like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis.[7][9] Additionally, the 2-amino-pyridine scaffold is a component of compounds that have been investigated as inhibitors of tubulin polymerization and inducers of apoptosis.[10]

Hypothesized Mechanism: The benzyl group of this compound could facilitate hydrophobic interactions within the ATP-binding pocket of protein kinases, such as VEGFR-2. Inhibition of such kinases would disrupt downstream signaling pathways essential for cancer cell proliferation and survival. Alternatively, the compound could interfere with microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Proposed Research and Development Workflow

For drug development professionals, a structured approach to evaluating this compound is crucial. The following workflow outlines a logical progression from initial screening to more in-depth mechanistic studies.

Caption: A proposed workflow for the evaluation of the title compound.

Protocol: In Vitro Anti-inflammatory Screening

-

Cell Culture: Culture RAW 264.7 murine macrophages or human THP-1 monocytes in appropriate media.

-

Cell Stimulation: Seed cells in 96-well plates. Pre-treat with varying concentrations of this compound (e.g., 1-100 µM) for 1 hour.

-

Inflammatory Challenge: Stimulate the cells with Lipopolysaccharide (LPS) (100 ng/mL) for 24 hours to induce an inflammatory response.

-

Cytokine Measurement: Collect the cell supernatant and measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Data Analysis: Calculate the percentage inhibition of cytokine release at each concentration of the test compound compared to the LPS-only control. Determine the IC₅₀ value.

Protocol: In Vitro Anticancer Screening (Proliferation Assay)

-

Cell Seeding: Plate human cancer cell lines (e.g., HCT-116 for colon cancer, PC-3 for prostate cancer) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 72 hours.

-

Viability Assessment: Use an MTT or Sulforhodamine B (SRB) assay to determine cell viability.

-

Data Analysis: Plot cell viability against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

This compound (CAS: 33522-80-4) is a readily synthesizable compound with a chemical structure that suggests significant, yet largely unexplored, therapeutic potential. While direct biological data is limited, the well-documented activities of its structural relatives in the nicotinic acid and 2-aminopyridine families provide a strong rationale for its investigation as a novel anti-inflammatory or anticancer agent. The experimental protocols and workflows detailed in this guide offer a clear and structured path for researchers to systematically evaluate its biological activity, elucidate its mechanism of action, and potentially develop it into a lead compound for future drug discovery programs. The key to unlocking its potential lies in rigorous, hypothesis-driven research, starting with the foundational screening assays proposed herein.

References

-

Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents. ChemMedChem, 12(4), 344-356. (2017). Available at: [Link]

-

Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2136-2151. (2022). Available at: [Link]

-

Synthesis of 2-aminonicotinic acid. ResearchGate. (2013). Available at: [Link]

-

Synthesis of some 2-aminonicotinic acid derivatives. Polish Journal of Pharmacology and Pharmacy, 27(6), 637-640. (1975). Available at: [Link]

-

Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Wiley Online Library. (2022). Available at: [Link]

-

Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. National Institutes of Health. (2021). Available at: [Link]

-

Anti-inflammatory effects of nicotinic acid in adipocytes demonstrated by suppression of fractalkine, RANTES, and MCP-1 and upregulation of adiponectin. National Institutes of Health. (2007). Available at: [Link]

-

In vitro and in vivo anticancer activity of 2-acetyl-benzylamine isolated from Adhatoda vasica L. leaves. PubMed. (2019). Available at: [Link]

-

Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect. PubMed. (1997). Available at: [Link]

-

Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. (2024). Available at: [Link]

-

Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models. PubMed. (2012). Available at: [Link]

-

Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. (2022). Available at: [Link]

-

Nicotinic acid: A case for a vitamin that moonlights for cancer? National Institutes of Health. (2017). Available at: [Link]

-

SYNTHESIS AND COMPLETE NMR SPECTRAL ASSIGNMENTS OF NEW BENZYLAMINO COUMARIN DERIVATIVE. Bulletin of Natural Sciences Research. (2020). Available at: [Link]

-

Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica. (2015). Available at: [Link]

-

Unveiling a new quinolone-based scaffold for the development of anticancer agents targeting the RNA-binding protein TRBP. RSC Medicinal Chemistry. (2023). Available at: [Link]

-

Synthesis and evaluation of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides as potential anticancer agents that inhibit tubulin polymerization. PubMed. (2014). Available at: [Link]

-

Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. National Institutes of Health. (2010). Available at: [Link]

-

2-(Benzylcarbamoyl)nicotinic acid. National Institutes of Health. (2013). Available at: [Link]

-

(PDF) Synthesis and complete NMR spectral assignments of new benzylamino coumarin derivative. ResearchGate. (2020). Available at: [Link]

-

Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Semantic Scholar. (2010). Available at: [Link]

-

Nicotinic acid derivatives and pharmaceutical compositions comprising same. European Patent Office. (1990). Available at: [Link]

-

Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Iraqi Journal of Pharmaceutical Sciences. (2024). Available at: [Link]

-

Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review. MDPI. (2023). Available at: [Link]

-

Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. ResearchGate. (2010). Available at: [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. National Institutes of Health. (2024). Available at: [Link]

-

Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. PubMed. (2025). Available at: [Link]

-

Mutagenicity Evaluation of FDA 75-88 Niacin (Nicotinic Acid). National Technical Reports Library. (1977). Available at: [Link]

-

2-(Methylamino)pyridine-3-carboxylic acid. Chengdu Syns Medical Technology, Co.,LTD. (n.d.). Available at: [Link]

- A process for preparing 2-acetyl nicotinic acid. Google Patents. (2003).

-

Niacin (Vitamin B3) - A review of analytical methods for use in food. GOV.UK. (2014). Available at: [Link]

-

Vitamin B3. National Institutes of Health. (2024). Available at: [Link]

-

(PDF) The Chemistry and Biochemistry of Niacin (B3). ResearchGate. (2018). Available at: [Link]

Sources

- 1. This compound | 33522-80-4 [sigmaaldrich.cn]

- 2. Anti-inflammatory effects of nicotinic acid in adipocytes demonstrated by suppression of fractalkine, RANTES, and MCP-1 and upregulation of adiponectin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms | Semantic Scholar [semanticscholar.org]

- 6. Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity | Semantic Scholar [semanticscholar.org]

- 10. Synthesis and evaluation of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides as potential anticancer agents that inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-(Benzylamino)nicotinic Acid from 2-Chloronicotinic Acid

This guide provides a comprehensive overview of the synthesis of 2-(benzylamino)nicotinic acid, a valuable intermediate in pharmaceutical research, from the readily available starting material, 2-chloronicotinic acid. The content herein is curated for researchers, scientists, and professionals in drug development, offering not just procedural steps but also the underlying chemical principles and strategic considerations for a successful and optimized synthesis.

Introduction: Significance and Synthetic Strategy

This compound and its derivatives are key structural motifs in a variety of biologically active molecules. Their applications span from anti-inflammatory agents to potential therapeutics for a range of diseases. The core of this synthetic challenge lies in the formation of a carbon-nitrogen (C-N) bond between the pyridine ring of nicotinic acid and the nitrogen atom of benzylamine.

The primary and most effective method for this transformation is a nucleophilic aromatic substitution reaction. Specifically, the Ullmann condensation, a copper-catalyzed reaction, has proven to be a robust and widely adopted strategy for the N-arylation of amines with aryl halides.[1][2] While traditional Ullmann conditions often require harsh reaction parameters, modern advancements have introduced milder and more efficient protocols.[3]

This guide will focus on a well-established and optimized approach, detailing the mechanistic rationale, a step-by-step experimental protocol, and key data for successful execution.

Mechanistic Insights: The Ullmann Condensation

The synthesis of this compound from 2-chloronicotinic acid via the Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution. The reaction is believed to proceed through the following key steps:

-

Formation of a Copper(I)-Amine Complex: The reaction is initiated by the coordination of the copper(I) catalyst with benzylamine.

-

Oxidative Addition: The resulting copper(I)-amine complex undergoes oxidative addition with 2-chloronicotinic acid. This step involves the insertion of the copper atom into the carbon-chlorine bond of the pyridine ring, forming a copper(III) intermediate.

-

Reductive Elimination: The copper(III) intermediate then undergoes reductive elimination, forming the desired C-N bond of this compound and regenerating the active copper(I) catalyst.

The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

Caption: Step-by-step workflow for the synthesis of this compound.

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-chloronicotinic acid (1.0 eq), benzylamine (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-chloronicotinic acid.

-

Reaction Execution: Heat the reaction mixture to 120 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to afford this compound as a solid.

Data and Characterization

Expected Yield and Physical Properties

| Parameter | Expected Value |

| Yield | 75-85% |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 180-182 °C |

| Molecular Formula | C₁₃H₁₂N₂O₂ [4] |

| Molar Mass | 228.25 g/mol |

Spectroscopic Data

-

FT-IR (KBr, cm⁻¹): The infrared spectrum is expected to show characteristic peaks for the N-H stretch (around 3300-3400 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and C=C and C=N stretching vibrations of the aromatic rings.

-

¹H NMR (DMSO-d₆, δ ppm): The proton NMR spectrum will provide definitive structural confirmation. Expected signals include those for the aromatic protons of the nicotinic acid and benzyl groups, the methylene protons of the benzyl group, and the N-H proton.

Optimization and Alternative Approaches

While the described Ullmann condensation is a reliable method, several strategies can be employed for optimization. [5]

-

Catalyst System: The use of different copper sources (e.g., Cu₂O, CuCl) and ligands (e.g., phenanthroline, pyrazolyl-nicotinic acid) can influence reaction efficiency. * Solvent-Free Conditions: In some cases, solvent-free reactions can be performed, offering a more environmentally friendly approach. [6][7]Boric acid has been reported as an effective catalyst under these conditions. [6]* Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times. [8]

Conclusion

The synthesis of this compound from 2-chloronicotinic acid via a copper-catalyzed Ullmann condensation is a robust and efficient method. This guide has provided a detailed protocol, mechanistic insights, and key characterization data to enable researchers to successfully synthesize this valuable compound. By understanding the underlying principles and potential optimization strategies, scientists can adapt and refine this procedure for their specific research and development needs.

References

- Misbahi, H., Brouant, P., & Barbe, J. (n.d.). IMPROVEMENT OF THE ULLMANN'S CONDENSATION METHOD FOR THE SYNTHESIS OF 2-ANILINONICOTINIC ACIDS.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

- Dabiri, M., Tisseh, Z. N., & Bahramian, B. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal, 11(1), 123.

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

- Li, J., et al. (2010). Efficient N-arylation catalyzed by a copper(I) pyrazolyl-nicotinic acid system. Tetrahedron, 66(26), 4846-4850.

- Bagley, M. C., et al. (2009). Synthesis of 2-(arylamino)

- Chen, K., et al. (2012). Catalyst-Free Amination of 2-Chloronicotinic Acid in Water under Microwave Irradiation.

-

SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2-chloronicotinic acid. Retrieved from [Link]

-

Patsnap. (n.d.). Synthetic method of 2-chloronicotinic acid. Eureka. Retrieved from [Link]

- Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives.

- Pharmaceutical Technology. (2006).

- BenchChem. (n.d.). Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides.

- Molecular Diversity. (2023).

- Google Patents. (n.d.).

- Royal Society of Chemistry. (2020). Copper-catalyzed N-arylation of 1,2,4-oxadiazin-5(6H)-ones by diaryliodonium salts. Organic & Biomolecular Chemistry.

- MDPI. (2021).

- Royal Society of Chemistry. (2015). Copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters: one-pot synthesis of 2-arylpyridines.

- NIST. (n.d.). Nicotinic acid benzyl ester. NIST Chemistry WebBook.

- Organic Chemistry Portal. (n.d.). Benzylamines.

- Journal of Chemical and Pharmaceutical Research. (n.d.).

- GNPS. (n.d.). GNPS Library Spectrum CCMSLIB00000214376.

- Current Topics in Medicinal Chemistry. (2004). Recent Developments in the Synthesis of Nicotinic Acetylcholine Receptor Ligands.

- MDPI. (2016). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides.

- ResearchGate. (n.d.). FT-IR spectra of Nicotinic acid (a) control and (b)

- ResearchGate. (n.d.). Copper (II)

- Google Patents. (n.d.). US4144238A - Process for the production of pure white 2-chloronicotinic acid.

Sources

- 1. d-nb.info [d-nb.info]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | C13H12N2O2 | CID 214596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmtech.com [pharmtech.com]

- 6. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

2-(Benzylamino)nicotinic acid molecular structure

An In-Depth Technical Guide to the Molecular Structure and Physicochemical Properties of 2-(Benzylamino)nicotinic Acid

Abstract

This technical guide provides a comprehensive analysis of this compound, a derivative of nicotinic acid (Vitamin B3). The document is structured to serve researchers, scientists, and drug development professionals by detailing the molecule's identity, synthesis, and purification, followed by an in-depth exploration of its molecular structure. Key aspects such as spectroscopic signatures (NMR, IR), conformational flexibility, and the potential for zwitterionic isomerism are discussed. The guide contextualizes the molecule's potential biological significance by examining the well-established pharmacological profile of its parent compound, nicotinic acid, as a lipid-modifying agent acting on the HCA₂ receptor. This document synthesizes structural data with functional hypotheses to provide a foundational resource for future investigation and development of this class of compounds.

Introduction

Overview of Nicotinic Acid Derivatives in Drug Discovery

Nicotinic acid (niacin or Vitamin B3) is a fundamental biomolecule, serving as a precursor to the essential coenzymes NAD and NADP.[1][2][3] In pharmacological doses, it functions as a potent lipid-modifying agent, capable of lowering low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol.[4][5] This activity has established nicotinic acid and its derivatives as a significant area of interest in the treatment of dyslipidemia and the prevention of cardiovascular disease.[4] The chemical scaffold of nicotinic acid, a pyridine ring with a carboxylic acid group, offers a versatile platform for medicinal chemistry, allowing for modifications that can fine-tune potency, selectivity, pharmacokinetics, and tolerability.

Introduction to this compound

This compound is a specific derivative where a benzylamino group is substituted at the 2-position of the nicotinic acid core. This substitution introduces significant structural and electronic changes, including a secondary amine linker and an aromatic benzyl moiety. These features can profoundly influence the molecule's three-dimensional shape, hydrogen bonding capabilities, and potential interactions with biological targets. Understanding the precise molecular structure and conformational dynamics of this compound is paramount for predicting its behavior in biological systems and for designing rational drug development strategies.

Scope of the Guide

This guide offers a detailed examination of the molecular architecture of this compound. It begins by establishing the molecule's fundamental properties and outlining a proven synthetic protocol. The core of the document is a multi-faceted analysis of the molecular structure, integrating data from spectroscopic methods with theoretical considerations of its conformational and isomeric possibilities. Finally, it places the molecule in a biological context, leveraging the known mechanism of nicotinic acid to postulate potential applications and guide future research.

Molecular Identity and Physicochemical Properties

The fundamental properties of this compound are summarized below, providing a clear reference for its chemical identity.

| Property | Value | Reference(s) |

| IUPAC Name | 2-(benzylamino)pyridine-3-carboxylic acid | [6] |

| CAS Number | 33522-80-4 | [6] |

| Molecular Formula | C₁₃H₁₂N₂O₂ | [6] |

| Molecular Weight | 228.25 g/mol | [6] |

| Physical Form | Solid | |

| SMILES | C1=CC=C(C=C1)CNC2=C(C=CC=N2)C(=O)O | [6] |

| InChIKey | AHAACQWBYCPTNV-UHFFFAOYSA-N | [6] |

Synthesis and Purification

Synthetic Strategy

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution reaction. In this approach, a suitable leaving group at the 2-position of the nicotinic acid ring (e.g., a halogen) is displaced by benzylamine. This method is effective due to the electron-withdrawing nature of the pyridine nitrogen and the adjacent carboxylic acid group, which activates the 2-position for nucleophilic attack. The choice of solvent and base is critical to facilitate the reaction while minimizing side reactions.

Detailed Experimental Protocol

The following protocol is adapted from established literature for the synthesis of phenylalkylamino-nicotinic acids.[7] This procedure represents a self-validating system, where the successful isolation of the product with the expected characterization data confirms the efficacy of the methodology.

Materials:

-

2-Chloronicotinic acid

-

Benzylamine

-

Pyridine

-

Deionized Water

-

Standard laboratory glassware for reflux

Procedure:

-

Combine 2-chloronicotinic acid (1 equivalent) and benzylamine (1.2 equivalents) in a round-bottom flask.

-

Add pyridine and deionized water to the mixture to serve as the solvent system.

-

Fit the flask with a reflux condenser and heat the mixture to reflux.

-

Maintain the reflux overnight with continuous stirring to ensure the reaction proceeds to completion. The progress can be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[8]

-

After cooling to room temperature, the reaction mixture is subjected to an acidic workup to protonate the product, facilitating its precipitation.

-

The resulting solid is collected by vacuum filtration and washed with a suitable solvent (e.g., cold water or a non-polar organic solvent) to remove unreacted starting materials and impurities.

-

The crude product is then purified by recrystallization from an appropriate solvent system (e.g., a mixture of ethanol and water) to yield the final product as a solid.

Purification and Yield Optimization

A significant challenge in the synthesis of nicotinic acid derivatives can be material loss during purification.[8] To optimize the yield, the volume of solvent used for recrystallization should be minimized. The purity of the final compound is confirmed through melting point determination and the spectroscopic methods detailed in the following section.

Structural Elucidation and Spectroscopic Analysis

Spectroscopic analysis is essential for the unambiguous confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The proton (¹H) and carbon-¹³ (¹³C) NMR data are consistent with the assigned structure.[7]

| ¹H NMR (DMSO-d₆) δ (ppm) | Multiplicity | Integration | Assignment |

| 8.13 | dd | 1H | Pyridine H (position 6) |

| 8.09 | dd | 1H | Pyridine H (position 4) |

| 7.38 – 7.16 | m | 5H | Benzyl aromatic protons |

| 6.62 | dd | 1H | Pyridine H (position 5) |

| 4.69 | d | 2H | Methylene protons (-CH₂-) |

| ¹³C NMR (DMSO-d₆) δ (ppm) | Assignment |

| 168.9 | Carboxylic acid carbon (C=O) |

| 158.1, 153.3 | Pyridine carbons C2 and C6 |

| 140.2, 140.1 | Pyridine C4 and Benzyl quaternary carbon |

| 128.4, 127.2, 126.7 | Benzyl aromatic carbons (CH) |

| 111.4, 106.1 | Pyridine carbons C3 and C5 |

| 43.7 | Methylene carbon (-CH₂-) |

Data sourced from Crystal Growth & Design.[7]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule. Key vibrational frequencies observed for this compound include:[7]

-

Broad O-H stretch: Around 3000-2500 cm⁻¹, characteristic of a carboxylic acid hydrogen bond.

-

N-H stretch: A sharp peak around 3300-3400 cm⁻¹.

-

C=O stretch: A strong absorption around 1680-1700 cm⁻¹ for the carboxylic acid carbonyl.

-

Aromatic C=C and C=N stretches: In the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 228.25.[6] Common fragmentation patterns would include the loss of the carboxylic acid group (-45 Da) and cleavage yielding the benzyl cation (m/z 91).

In-Depth Analysis of Molecular Geometry

Conformational Flexibility

The structure of this compound is not planar. Significant conformational flexibility exists due to rotation around several single bonds:

-

Pyridine C2—N bond: Rotation around this bond alters the orientation of the entire benzylamino substituent relative to the nicotinic acid plane.

-

N—CH₂ bond: This bond's rotation positions the benzyl group.

-

CH₂—Phenyl bond: Rotation here orients the phenyl ring.

Studies on homologous phenylalkylamino-nicotinic acids have shown that the conformation of the linker between the aromatic rings (e.g., anti vs. gauche) can lead to different crystalline forms, a phenomenon known as polymorphism.[7]

Potential for Polymorphism and Zwitterionic Forms

A critical feature of this molecule is the presence of both an acidic functional group (carboxylic acid) and basic nitrogen atoms (in the pyridine ring and the amino linker). This allows for the possibility of intramolecular proton transfer, leading to an equilibrium between a neutral form and a zwitterionic form.

This phenomenon has been crystallographically confirmed in the closely related molecule 2-(p-tolylamino)nicotinic acid (TNA), which exists in both neutral and zwitterionic polymorphic forms.[9] In the zwitterionic state, the carboxylic acid proton transfers to the pyridine nitrogen, creating a carboxylate anion and a pyridinium cation. The existence of either form depends heavily on the crystallization conditions and the local chemical environment.

Crystallographic Insights from Analogous Structures

While a crystal structure for this compound itself is not publicly available, data from analogous compounds provide valuable insights. The crystal structure of 2-(benzylcarbamoyl)nicotinic acid reveals a significant twist between the pyridine and phenyl rings, with a dihedral angle of 37.1°.[10] A similar non-planar conformation is highly probable for this compound, driven by steric hindrance between the ortho-substituents. This twisted geometry is a key determinant of how the molecule can fit into a protein's binding pocket.

Biological Context and Potential Applications

The Pharmacological Legacy of Nicotinic Acid (Niacin)

The therapeutic potential of this compound is best understood by first examining its parent compound. Pharmacological doses of nicotinic acid exert their lipid-lowering effects primarily through the activation of the G protein-coupled receptor HCA₂ (also known as GPR109A), which is highly expressed on adipocytes (fat cells).[4][11]

Mechanism of Action:

-

Nicotinic acid binds to the HCA₂ receptor on the surface of an adipocyte.

-

This binding activates an inhibitory G-protein (Gᵢ).

-

The Gᵢ protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic AMP (cAMP).[1][12]

-

Reduced cAMP levels decrease the activity of Protein Kinase A (PKA), which in turn reduces the phosphorylation and activity of hormone-sensitive lipase.

-

The inhibition of lipolysis results in a decreased release of free fatty acids (FFAs) from adipose tissue into the bloodstream.[1]

-

With a lower supply of FFAs to the liver, the synthesis of triglycerides and VLDL is reduced, ultimately leading to lower LDL cholesterol levels.[12]

Hypothesized Activity of this compound

The addition of the benzylamino group to the nicotinic acid scaffold could modulate its biological activity in several ways:

-

Receptor Affinity and Selectivity: The benzyl group could form additional hydrophobic or π-stacking interactions within the HCA₂ binding pocket, potentially increasing affinity or altering selectivity for related receptors. The presence of a similar structure, 2-(4-chloro-phenylamino)-nicotinic acid, in a protein-ligand complex database suggests this scaffold is actively explored for protein binding.[13]

-

Pharmacokinetic Properties (ADME): The increased lipophilicity imparted by the benzyl group may alter the molecule's absorption, distribution, metabolism, and excretion profile compared to the more polar nicotinic acid.

-

Novel Targets: The derivative may possess activity at entirely different biological targets, independent of the HCA₂ receptor, opening new therapeutic avenues.

Future Research Directions

To fully characterize the potential of this compound, the following experimental steps are recommended:

-

In Vitro Receptor Binding Assays: Quantify the binding affinity of the compound for the HCA₂ receptor.

-

Cell-Based Functional Assays: Measure the compound's ability to inhibit lipolysis in cultured adipocytes to determine its functional potency as an agonist or antagonist.

-

X-ray Crystallography: Obtain a crystal structure of the compound, both alone to confirm its solid-state conformation and in complex with its target protein to elucidate the specific molecular interactions.

-

Pharmacokinetic Studies: Evaluate the compound's profile in animal models to assess its potential as a drug candidate.

Conclusion

This compound is a structurally complex molecule characterized by a non-planar conformation, significant rotational flexibility, and the potential for zwitterionic isomerism. Its synthesis is straightforward, and its structure is well-defined by standard spectroscopic techniques. While its specific biological activity remains to be fully elucidated, its relationship to the potent lipid-modifying agent nicotinic acid makes it a compound of significant interest for drug discovery. The structural features introduced by the benzylamino moiety provide a clear rationale for further investigation into its pharmacological profile, with the potential to yield novel therapeutics for metabolic diseases.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Chen, J., et al. (2023). anti/gauche Conformations Lead to Polymorphism in Homologous Phenylalkylamino-Nicotinic Acids. Crystal Growth & Design. [Link]

-

National Center for Biotechnology Information. 2-(Benzylcarbamoyl)nicotinic acid. PubChem. [Link]

-

MDPI. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. [Link]

-

RCSB PDB. Crystal structure of NmrA-like family domain containing protein 1 in complex with NADP and 2-(4-chloro-phenylamino)-nicotinic acid. [Link]

- Google Patents.

-

Wikipedia. Nicotinic acid. [Link]

-

PubChem. Nicotinic acid benzylamide. National Center for Biotechnology Information. [Link]

- Google Patents.

-

Gille, A., et al. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. [Link]

-

Philipp, M., et al. (2008). Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials. Trends in Pharmacological Sciences. [Link]

-

ResearchGate. Neutral and Zwitterionic Polymorphs of 2-(p-Tolylamino)nicotinic Acid. [Link]

-

Linus Pauling Institute. Niacin. Oregon State University. [Link]

-

Council for Responsible Nutrition. Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. [Link]

-

Gasperi, V., et al. (2020). Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress. MDPI. [Link]

-

ResearchGate. Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. [Link]

-

Patsnap. Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. [Link]

-

Patsnap Synapse. What is the mechanism of Niacin?. [Link]

Sources

- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 2. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 3. What is the mechanism of Niacin? [synapse.patsnap.com]

- 4. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. crnusa.org [crnusa.org]

- 6. This compound | C13H12N2O2 | CID 214596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. 2-(Benzylcarbamoyl)nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Minireview Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress: Further Molecular and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. refp.cohlife.org [refp.cohlife.org]

- 13. wwPDB: pdb_00002wmd [wwpdb.org]

An In-Depth Technical Guide to 2-(Benzylamino)nicotinic Acid: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of 2-(Benzylamino)nicotinic acid, a key heterocyclic compound with significant relevance to researchers, scientists, and professionals in drug development. The guide details its chemical identity, including its IUPAC name and synonyms, physicochemical properties, a validated synthesis protocol with mechanistic insights, and a discussion of its potential therapeutic applications. The content is structured to deliver expert-level insights and practical, reproducible methodologies, adhering to the highest standards of scientific integrity.

Chemical Identity and Nomenclature

This compound is a derivative of nicotinic acid (Vitamin B3) and belongs to the class of N-substituted aminonicotinic acids. Establishing the precise chemical identity is fundamental for regulatory compliance, literature searches, and unambiguous scientific communication.

-

IUPAC Name: The systematic name for this compound, following the rules set by the International Union of Pure and Applied Chemistry (IUPAC), is 2-(benzylamino)pyridine-3-carboxylic acid .

-

CAS Registry Number: The unique identifier assigned by the Chemical Abstracts Service is 33522-80-4 .[1][2]

-

Common Synonyms: In literature and commercial catalogs, this compound may be referred to by several names, including:

-

2-(N-benzylamino)nicotinic acid

-

2-(benzylamino)pyridine-3-carboxylic acid[1]

-

Physicochemical and Computed Properties

Understanding the physicochemical properties of a compound is critical for predicting its behavior in biological systems, designing formulations, and planning synthetic routes. The key properties of 2-(benzylamino)pyridine-3-carboxylic acid are summarized below.

| Property | Value | Source |

| Molecular Formula | C13H12N2O2 | [2] |

| Molecular Weight | 228.25 g/mol | [2][3] |

| IUPAC Name | 2-(benzylamino)pyridine-3-carboxylic acid | [4] |

| Melting Point | 148 °C | [1] |

| SMILES | c1ccc(cc1)CNc2c(cccn2)C(=O)O | [2] |

| InChI Key | AHAACQWBYCPTNV-UHFFFAOYSA-N | [5] |

Synthesis and Mechanistic Rationale

The most common and efficient synthesis of this compound involves a nucleophilic aromatic substitution reaction. This section details a robust protocol and explains the underlying chemical principles.

Synthesis Pathway: Nucleophilic Aromatic Substitution

The primary route involves the reaction of 2-chloronicotinic acid with benzylamine.[1] The pyridine ring, particularly when activated by an electron-withdrawing group like the carboxylic acid, is susceptible to nucleophilic attack at the 2-position, especially when a good leaving group like a halide is present.[6]

Reaction Scheme: 2-Chloronicotinic Acid + Benzylamine → this compound + HCl

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, yielding a high-purity product with reproducible results.

Materials:

-

2-Chloronicotinic acid (1.0 eq)

-

Benzylamine (2.0 eq)

-

Pyridine (solvent)

-

1 N Sodium Hydroxide (NaOH)

-

10% Hydrochloric Acid (HCl)

-

Dichloromethane (for washing)

-

Deionized Water

Procedure:

-

Reaction Setup: To a solution of 2-chloronicotinic acid (63.4 mmol, 1.0 eq) in pyridine, slowly add benzylamine (126.8 mmol, 2.0 eq).[1]

-

Causality: Benzylamine acts as the nucleophile. A molar excess is used to drive the reaction to completion and to neutralize the HCl byproduct generated in situ. Pyridine serves as a high-boiling solvent that can also act as a base to scavenge acid.

-

-

Reaction Execution: Heat the mixture to reflux and maintain for 12-16 hours (overnight).[1]

-

Causality: The elevated temperature provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a practical rate.

-

-

Solvent Removal: After cooling to room temperature, remove the pyridine solvent by distillation under reduced pressure.[1]

-

Aqueous Workup & Purification: a. Dissolve the resulting residue in 1 N aqueous sodium hydroxide (NaOH) solution.[1]

-

Causality: This step deprotonates the carboxylic acid, forming the water-soluble sodium salt (sodium 2-(benzylamino)nicotinate), allowing for separation from non-polar organic impurities. b. Dilute with water to adjust the pH to 10-11 and wash with dichloromethane to remove any unreacted benzylamine and other organic impurities.[1] c. Carefully acidify the aqueous phase with cold 10% aqueous hydrochloric acid (HCl) to a pH of 6-7.[1]

-

Causality: This protonates the carboxylate, causing the neutral, water-insoluble target compound to precipitate out of the solution.

-

-

Isolation and Drying: Collect the precipitated solid by filtration, wash with cold deionized water to remove residual salts, and dry in a vacuum oven to yield the final product as a white solid.[1] An expected yield is approximately 84%.[1]

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: Workflow for the synthesis of this compound.

Analytical Characterization (Self-Validation)

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

-

¹H-NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d6, the spectrum should show characteristic peaks: a doublet for the benzylic CH₂ protons around 4.69 ppm, multiplets for the aromatic protons of the benzyl and pyridine rings between 6.61 and 8.28 ppm, a broad singlet for the amine N-H around 8.47 ppm, and a singlet for the carboxylic acid O-H proton above 13 ppm.[1]

-

Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EIMS) should show a molecular ion peak (M+H)⁺ at m/z 229, confirming the molecular weight.[1]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for assessing the purity of the final compound.[7] A reversed-phase column can be used with a mobile phase of acetonitrile and water containing an acid modifier like formic acid, with detection by UV-Vis or mass spectrometry (LC-MS/MS) for higher sensitivity.[8][9]

Applications and Biological Significance

While this compound itself is primarily a research chemical and synthetic intermediate, its structural motif is of significant interest in drug discovery. It is an analog of other 2-(arylamino)nicotinic acids, a class that includes potent non-steroidal anti-inflammatory drugs (NSAIDs) like flunixin.[6]

Potential as an NSAID Analog

The core structure of 2-(arylamino)nicotinic acid is known to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway.

Hypothesized Mechanism of Action: Like other NSAIDs, it is plausible that this compound could inhibit COX enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[6] Nicotinic acid itself has complex pharmacological effects, including anti-inflammatory actions and the modulation of lipid metabolism through receptors like GPR109A.[10][11][12] While the direct action of the benzylamino derivative on these pathways requires further investigation, its structural similarity to known bioactive molecules makes it a compelling candidate for screening in anti-inflammatory and cardiovascular research.

Role as a Synthetic Intermediate

The compound can serve as a precursor for the synthesis of more complex molecules, such as esters or amides, for use in various applications, including as active ingredients in agricultural fungicides.[13]

Signaling Pathway Diagram

Sources

- 1. 2-(benzylamino)pyridine-3-carboxylic acid | 33522-80-4 [chemicalbook.com]

- 2. arctomsci.com [arctomsci.com]

- 3. 3-(Benzylamino)pyridine-4-carboxylic acid | C13H12N2O2 | CID 71767874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C13H12N2O2 | CID 214596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(benzylamino)pyridine-3-carboxylic acid - C13H12N2O2 | CSSB00000193157 [chem-space.com]

- 6. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column | SIELC Technologies [sielc.com]

- 8. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]

- 10. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. TWI542578B - Preparation of Benzyl Nicotinic Acid Benzyl Ester Derivatives - Google Patents [patents.google.com]

The Multifaceted Biological Landscape of 2-Aminonicotinic Acid Derivatives: A Technical Guide for Drug Discovery

Foreword: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of bioactive compounds, earning them the designation of "privileged structures." The 2-aminonicotinic acid scaffold is a prime example of such a versatile and valuable core.[1][2] Its unique arrangement of a pyridine ring functionalized with both an amino and a carboxylic acid group provides a rich platform for chemical modification, enabling the exploration of diverse biological targets.[2][3] This technical guide offers an in-depth exploration of the biological activities of 2-aminonicotinic acid derivatives, moving beyond a mere catalog of effects to dissect the underlying mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable class of compounds.

The Spectrum of Biological Activity: A Multi-Target Profile

Derivatives of 2-aminonicotinic acid have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for a range of therapeutic areas.[1][4] This versatility stems from the scaffold's ability to interact with a variety of biological targets through diverse chemical modifications.[2][4]

Antimicrobial and Antifungal Efficacy

A significant body of research highlights the potential of 2-aminonicotinic acid derivatives as antimicrobial agents.[4] Their efficacy has been demonstrated against various bacterial and fungal strains.[5][6]

-

Antibacterial and Antitubercular Activity: Certain derivatives have shown effectiveness against specific bacterial strains, including Mycobacterium tuberculosis.[4] Structural modifications at the C3 position have yielded compounds with potent antitubercular activity, demonstrating IC₅₀ values of less than 1 μM against the H37Rv strain.[4] Metal complexes of 2-aminonicotinic acid, particularly with silver and zinc, have shown significant activity against Bacillus subtilis and Bacillus licheniformis, respectively.[6][]

-

Antifungal Properties: The antifungal potential of 2-aminonicotinamide derivatives has been notably explored, especially against Candida albicans.[5] These compounds often function by targeting the fungal cell wall, a well-established target for antifungal drug development.[8] The core scaffold, typically a 2-aminopyridine ring linked to a substituted thiophene ring via an amide linkage, is crucial for this activity.[5] Additionally, copper and nickel complexes of 2-aminonicotinic acid have demonstrated high susceptibility against Fusarium oxysporum.[6][]

Anticancer Potential: Targeting Key Oncogenic Pathways

The fight against cancer has unearthed several promising 2-aminonicotinic acid derivatives that act on various hallmarks of cancer.

-

Kinase Inhibition: A primary mechanism of anticancer activity for this class of compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[9]

-

VEGFR-2 Inhibition: Certain nicotinic acid derivatives have been designed as selective inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[10][11] One such derivative, compound 5c, exhibited promising VEGFR-2 inhibition with an IC50 of 0.068 μM and induced apoptosis, as evidenced by a significant increase in caspase-3 levels.[10][11]

-

ROS1 and ALK Inhibition: In the context of non-small cell lung cancer (NSCLC), novel 2-aminopyridine derivatives have been developed as dual inhibitors of ROS1 and ALK kinases.[12] These are particularly significant for their ability to combat drug resistance, with some derivatives showing potent activity against clinically relevant resistant mutants like ROS1G2032R and ALKG1202R.[12]

-

-

Cytotoxicity: Beyond kinase inhibition, these derivatives have demonstrated broad cytotoxic effects against various human cancer cell lines.[10]

Anti-inflammatory and Analgesic Properties

Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. Derivatives of 2-aminonicotinic acid have emerged as potent anti-inflammatory agents.[5][13]

-

Inhibition of Reactive Oxygen Species (ROS): A key anti-inflammatory mechanism is the inhibition of reactive oxygen species (ROS) production by human blood cells.[5] Isonicotinic acid derivatives, a closely related class, have shown potent anti-inflammatory activity correlated to their inhibitory effect on the COX-2 enzyme.[14]

-

COX Inhibition: Some 2-phenoxynicotinic acid hydrazides have demonstrated moderate to good COX-1 inhibition and weak COX-2 inhibition, contributing to their anti-inflammatory and analgesic effects.[13]

Neuroprotective Effects

The 2-aminonicotinic acid scaffold is considered privileged for developing drugs targeting the central nervous system (CNS).[4] Its derivatives have shown potential in mitigating neurodegenerative processes.[4]

-

Inhibition of 3-HAO: A key neuroprotective mechanism is the potent inhibition of 3-hydroxyanthranilic acid 3,4-dioxygenase (3-HAO).[4] This enzyme is involved in the kynurenine pathway, and its inhibition leads to a reduction in the production of the neurotoxic quinolinic acid.[4] In rat models, a significant reduction of 89% in quinolinic acid production has been observed.[4]

Vasorelaxant and Antioxidant Activities

Certain thionicotinic acid derivatives have been identified as a novel class of vasorelaxant and antioxidant compounds.[15][16] Their vasorelaxant effects are mediated, in part, by endothelium-induced nitric oxide (NO) and prostacyclin.[15] These compounds also exhibit antioxidant properties as determined by DPPH and superoxide dismutase (SOD) assays.[15][16]

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Activity

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to rational drug design. For 2-aminonicotinic acid derivatives, several key SAR insights have been elucidated.

SAR in Antifungal Derivatives

For 2-aminonicotinamide derivatives with antifungal activity against Candida albicans, the following structural features are critical[5]:

-

A substituted phenylaminomethyl group at the 5-position of the thiophene ring is essential for activity.

-

The position of the substituent on the phenyl ring is a key determinant of potency, with meta and ortho positions generally being more favorable than the para position.

SAR in Anti-inflammatory Derivatives

In the context of anti-inflammatory activity through ROS inhibition, the following has been observed[5]:

-

Acetylation of the amino group tends to reduce the anti-inflammatory potency when compared to the parent aminophenol derivatives.

The following diagram illustrates a generalized workflow for the discovery and optimization of bioactive 2-aminonicotinic acid derivatives, incorporating SAR analysis.

Caption: A generalized workflow for the discovery and optimization of bioactive compounds.

Key Experimental Protocols: A Practical Guide

The following section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activities of 2-aminonicotinic acid derivatives.

In Vitro Antifungal Susceptibility Testing

This protocol is adapted from methodologies used to assess the antifungal activity of 2-aminonicotinamide derivatives against Candida albicans.[5]

Objective: To determine the minimum inhibitory concentration (MIC) of a compound against a fungal strain.

Materials:

-

Test compounds dissolved in dimethyl sulfoxide (DMSO)

-

RPMI 1640 medium

-

96-well microtiter plates

-

Fungal strain (e.g., Candida albicans)

-

Sabouraud Dextrose Agar plates

-

Sterile saline

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Fungal Inoculum:

-

Culture the fungal strain on an appropriate agar plate.

-

Harvest colonies and suspend them in sterile saline to a concentration of 10⁶ to 5 x 10⁶ CFU/mL.

-

-

Preparation of Drug Dilutions:

-

Prepare stock solutions of the test compounds in DMSO.

-

Perform serial two-fold dilutions of the compounds in RPMI 1640 medium directly in the 96-well microtiter plates.

-

-

Inoculation and Incubation:

-

Further, dilute the fungal inoculum and add it to each well of the microtiter plate, achieving a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

-

Include positive (fungus without compound) and negative (medium only) controls.

-

Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control, often determined visually or by measuring absorbance.

-

In Vitro Anti-inflammatory Activity Assay (ROS Inhibition)

This protocol measures the inhibitory effect of compounds on the production of reactive oxygen species by human blood cells.[5]

Objective: To quantify the anti-inflammatory potential of a compound by measuring its ability to inhibit ROS production.

Materials:

-

Test compounds

-

Whole human blood

-

Balanced salt solution

-

Luminol

-

96-well plates

-

Chemiluminescence plate reader

Procedure:

-

Preparation of Cell Suspension:

-

Dilute fresh whole human blood with a balanced salt solution.

-

-

Assay Procedure:

-

In a 96-well plate, incubate the diluted blood with various concentrations of the test compounds.

-

Add luminol, which will react with ROS to produce a chemiluminescent signal.

-

Stimulate ROS production (e.g., with a phorbol ester or opsonized zymosan).

-

Immediately measure the chemiluminescence over time using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of ROS production for each compound concentration relative to the control (stimulated cells without the compound).

-

Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the ROS production.

-

VEGFR-2 Kinase Inhibition Assay

The following diagram illustrates a simplified representation of the VEGFR-2 signaling pathway, a key target for some anticancer 2-aminonicotinic acid derivatives.

Caption: Inhibition of VEGFR-2 signaling by a 2-aminonicotinic acid derivative.

Neuroprotection via 3-HAO Inhibition: A Mechanistic View

The neuroprotective effects of 2-aminonicotinic acid derivatives are particularly noteworthy. The inhibition of 3-HAO is a key mechanism in this process.

The following diagram illustrates this neuroprotective mechanism.

Caption: Mechanism of neuroprotection by inhibiting the production of neurotoxic quinolinic acid.

Quantitative Data Summary

The following table summarizes some of the reported biological activities of 2-aminonicotinic acid and its derivatives.

| Derivative Class | Biological Activity | Target/Assay | Potency (IC₅₀/MIC) | Reference |

| 2-Aminonicotinic Acid Derivatives | Antitubercular | M. tuberculosis H37Rv | <1 µM | [4] |

| Nicotinic Acid-Based Compound 5c | Anticancer (VEGFR-2 Inhibition) | VEGFR-2 Kinase Assay | 0.068 µM | [10][11] |

| 2-Aminopyridine Derivative C01 | Anticancer (ROS1 Resistance) | CD74-ROS1G2032R Cell Line | 42.3 nM | [12] |

| Isonicotinate of meta-aminophenol (5) | Anti-inflammatory | ROS Inhibition | 1.42 ± 0.1 µg/mL | [14] |

| 2-(1-adamantylthio)nicotinic acid (6) | Vasorelaxant | Rat Thoracic Aorta | ED₅₀ of 21.3 nM | [15] |

Future Perspectives and Conclusion

The 2-aminonicotinic acid scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and the diverse range of biological activities associated with its derivatives make it a highly attractive starting point for drug discovery programs.[1][2][17] Future research will likely focus on:

-

Target Selectivity: Fine-tuning the structure of these derivatives to enhance selectivity for specific biological targets, thereby reducing off-target effects and improving the therapeutic index.

-

Overcoming Drug Resistance: As demonstrated in the case of ROS1/ALK inhibitors, these scaffolds hold promise for developing next-generation drugs that can overcome acquired resistance to existing therapies.[12]

-

Elucidation of Novel Mechanisms: Further investigation into the mechanisms of action of these compounds may reveal novel biological targets and pathways.

-

Preclinical and Clinical Development: Moving the most promising lead compounds through preclinical and, eventually, clinical development to translate their therapeutic potential into tangible benefits for patients.

References

- Benchchem. (n.d.). Comparative Analysis of 2-Aminoisonicotinic Acid Derivatives: A Guide to Structure-Activity Relationships.

- Smolecule. (2023, August 15). Buy 2-Aminonicotinic acid | 5345-47-1.

- Chem-Impex. (n.d.). 2-Aminonicotinic acid.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 2-Aminonicotinic Acid.

-

Nawaz, M., Abbasi, M. W., Hisaindee, S., Zaki, M. J., Abbas, H. F., Mengting, H., & Ahmed, M. A. (2016). Synthesis, spectral studies and biological evaluation of 2-aminonicotinic acid metal complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 161, 39-43. [Link]

- Benchchem. (n.d.). Structure-activity relationship (SAR) studies of N-(2-Aminophenyl)-2-chloronicotinamide derivatives.

- (n.d.). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity.

- Kracmar, J., Kracmarova, J., & ZZZ. (1975). Synthesis of Some 2-aminonicotinic Acid Derivatives. Polish Journal of Pharmacology and Pharmacy, 27(6), 637-40.

- Guidechem. (n.d.). What is the synthesis and application of 2-Aminonicotinic acid? - FAQ.

- (n.d.). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity.

- (2025, October 9). 2-Aminonicotinic Acid: Essential Building Block for Pharma Innovation.

- BOC Sciences. (n.d.). 2-Aminonicotinic acid - (CAS 5345-47-1) - Amino Acids.

-

(n.d.). Synthesis of 2-aminonicotinic acid. ResearchGate. Retrieved from [Link]

-

Chuang, T. F., Chen, Y. L., Chen, Y. L., & Liu, M. C. (2010). Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. Molecules, 15(1), 131-144. [Link]

-

Chuang, T.-F., Chen, Y.-L., Chen, Y.-L., & Liu, M.-C. (2010). Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Derivatives. Molecules, 15(1), 131-144. [Link]

-

Nasim, N., Yaqoob, S., Khanam, R., Wang, Y., Qureshi, U., & Ul-Haq, Z. (2017). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 22(7), 1084. [Link]

-

Li, Y., et al. (2023). Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2227779. [Link]

- (n.d.). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI.

-

Tozkoparan, B., et al. (2007). Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents. Arzneimittelforschung, 57(10), 642-8. [Link]

- CymitQuimica. (n.d.). CAS 5345-47-1: 2-Aminonicotinic acid.

- Guidechem. (n.d.). 2-Aminonicotinic acid 5345-47-1 wiki.

- (2024, August 2). An overview of the 2- Aminopyrimidine derivatives as antimicrobial agents.

- Khalil, N., Ahmed, E., Mohamed, K. O., & Zaitone, S. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical & Pharmaceutical Bulletin, 61(1), 53-61.

- (2025, August 6). Synthesis and Study of Antimicrobial and Antiinflammatory Activity of 2-Substituted Nicotinic Acid Amides.

-

Dobson, A. J., & Gerkin, R. E. (1997). 2-Aminonicotinic acid. Acta Crystallographica Section C: Crystal Structure Communications, 53(10), 1427-1429. [Link]

- (n.d.).

- (n.d.).

- Yang, T.-H., Hsu, R.-J., Huang, W.-H., & Lee, A.-R. (n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents.

- (n.d.).

- (2021, January 15). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central.

- (2024, November 19). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 5345-47-1: 2-Aminonicotinic acid | CymitQuimica [cymitquimica.com]

- 4. Buy 2-Aminonicotinic acid | 5345-47-1 [smolecule.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis, spectral studies and biological evaluation of 2-aminonicotinic acid metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 10. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity | Semantic Scholar [semanticscholar.org]

- 11. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Page loading... [wap.guidechem.com]

An In-Depth Technical Guide to the Potential Therapeutic Uses of 2-(Benzylamino)nicotinic Acid

Abstract

2-(Benzylamino)nicotinic acid, a derivative of nicotinic acid (niacin), belongs to a class of compounds with a rich history of therapeutic applications. While direct pharmacological data on this compound is nascent, its structural similarity to other well-characterized 2-(arylamino)nicotinic acids and the broader family of nicotinic acid derivatives provides a strong foundation for exploring its potential therapeutic utility. This guide synthesizes the current understanding of related compounds to project the likely pharmacological profile of this compound, focusing on its potential as an anti-inflammatory, analgesic, and cardiovascular agent. We will delve into the established mechanisms of action for this class of molecules, including cyclooxygenase (COX) inhibition and modulation of the GPR109A receptor, and provide detailed experimental protocols for the preclinical evaluation of this promising compound.

Introduction: The Therapeutic Promise of Nicotinic Acid and its Derivatives

Nicotinic acid, or niacin (Vitamin B3), is a well-established therapeutic agent, primarily known for its robust lipid-modifying effects.[1] It is clinically used to treat dyslipidemia, a condition characterized by unhealthy levels of lipids in the blood, which is a major risk factor for cardiovascular disease.[2][3] Beyond its impact on cholesterol and triglycerides, research has illuminated a host of other pharmacological activities, including potent anti-inflammatory effects.[2][4][5][6] These multifaceted properties have spurred the development of a wide array of nicotinic acid derivatives with the aim of enhancing efficacy, improving side-effect profiles, and exploring new therapeutic avenues.[7][8]

This compound (CAS No. 33522-80-4) is one such derivative.[4][7] While specific research on this compound is limited, its core structure, featuring a benzyl group attached to the amino position of the nicotinic acid scaffold, suggests a strong potential for biological activity. This guide will, therefore, extrapolate from the known pharmacology of analogous compounds to build a comprehensive picture of the potential therapeutic applications of this compound.

Potential Therapeutic Applications

Based on the established activities of structurally related compounds, this compound is hypothesized to have potential therapeutic value in the following areas:

-

Inflammation and Pain: As a derivative of nicotinic acid and structurally related to known non-steroidal anti-inflammatory drugs (NSAIDs), a primary putative application is in the management of inflammatory conditions and associated pain.[9][10]

-

Cardiovascular Diseases: Leveraging the well-documented lipid-lowering and anti-atherosclerotic effects of the parent molecule, nicotinic acid, this derivative may offer benefits in cardiovascular health.[2][6]

-

Hypertension: A patent for related 2-(alkylamino)nicotinic acid analogs has indicated potent angiotensin II antagonism, suggesting a potential role in the treatment of hypertension.[]

Mechanistic Insights: A Tale of Two Pathways

The therapeutic effects of nicotinic acid and its derivatives are primarily mediated through two key molecular pathways: inhibition of cyclooxygenase (COX) enzymes and activation of the G protein-coupled receptor 109A (GPR109A).

Cyclooxygenase (COX) Inhibition: A Potential Anti-Inflammatory and Analgesic Mechanism

Many 2-(arylamino)nicotinic acid derivatives exhibit anti-inflammatory and analgesic properties through the inhibition of COX enzymes.[12] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[12]

There are two main isoforms of COX:

-

COX-1: A constitutively expressed "housekeeping" enzyme involved in physiological functions such as protecting the stomach lining and maintaining kidney function.[12]

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the primary source of pro-inflammatory prostaglandins.[12]